molecular formula C7H10ClN3O B15174608 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride

Cat. No.: B15174608
M. Wt: 187.63 g/mol
InChI Key: KESMELJBGGNEJT-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C7H10ClN3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.

    Ring Closure: The initial step involves ring closure to form the pyrimidine ring.

    Aromatization: This step ensures the formation of the aromatic pyrimidine ring.

    S-Methylation: The compound undergoes S-methylation to introduce a methyl group.

    Oxidation: Oxidation to methylsulfonyl compounds is performed.

    Formation of Guanidines: The final step involves the formation of guanidines with suitable amines.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different aldehydes or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Aminoethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to the presence of both the aminoethyl and carbaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

IUPAC Name

2-(1-aminoethyl)pyrimidine-5-carbaldehyde;hydrochloride

InChI

InChI=1S/C7H9N3O.ClH/c1-5(8)7-9-2-6(4-11)3-10-7;/h2-5H,8H2,1H3;1H

InChI Key

KESMELJBGGNEJT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(C=N1)C=O)N.Cl

Origin of Product

United States

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